Lettowianthine
CAS No.:
Cat. No.: VC1940289
Molecular Formula: C19H11NO4
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H11NO4 |
|---|---|
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 3,5-dioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1(21),2(6),7,14(22),15,17,19-heptaene-12,13-dione |
| Standard InChI | InChI=1S/C19H11NO4/c21-17-15-11-4-2-1-3-10(11)14-13-9(7-12-18(14)24-8-23-12)5-6-20(16(13)15)19(17)22/h1-4,7H,5-6,8H2 |
| Standard InChI Key | FMLHJJVSHOCVAU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C3=C(C4=CC=CC=C4C5=C3C1=CC6=C5OCO6)C(=O)C2=O |
| Melting Point | 314-317°C |
Introduction
Chemical Structure and Properties
Lettowianthine belongs to the isoquinoline alkaloid family, a diverse group of nitrogen-containing secondary metabolites found across various plant species. Its chemical structure is characterized by a complex polycyclic framework containing multiple rings with specific functional groups.
Molecular Information
Lettowianthine possesses a unique molecular architecture with the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H11NO4 |
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 3,5-dioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1(21),2(6),7,14(22),15,17,19-heptaene-12,13-dione |
| Chemical Class | Isoquinoline alkaloid |
The compound's structure involves a heterocyclic system containing nitrogen, which is characteristic of alkaloids, with oxygen atoms incorporated in functional groups that include dione moieties . This structural complexity contributes to its distinctive chemical behavior and potential biological activities.
Identification Numbers and Database Records
Lettowianthine has been catalogued in multiple chemical databases, facilitating research across various platforms:
| Database | Identifier |
|---|---|
| PubChem CID | 21593830 |
| ChEBI ID | CHEBI:179640 |
| ChEMBL ID | CHEMBL5430188 |
| HMDB ID | HMDB0034923 |
| Metabolomics Workbench ID | 46755 |
| Wikidata | Q104997902 |
These database entries contain structural information, physicochemical properties, and links to relevant research publications, providing valuable resources for scientists interested in this compound .
Natural Sources and Distribution
Lettowianthine has been identified in several plant species, primarily within the Annonaceae family, which is known for producing diverse alkaloids and other bioactive compounds.
Plant Sources
The compound has been isolated and characterized from the following plant species:
| Plant Species | Family | Plant Part |
|---|---|---|
| Lettowianthus stellatus Diels | Annonaceae | Not specified in sources |
| Annona glabra L. | Annonaceae | Not specified in sources |
| Annona squamosa | Annonaceae | Not specified in sources |
The presence of lettowianthine in these species highlights the chemotaxonomic relationship among members of the Annonaceae family . When isolated from Annona glabra L., the compound was also referred to as "Annonbraine," although researchers noted a significant difference in melting points between samples from different sources, suggesting potential variations in purity or crystalline form .
Taxonomic Significance
The distribution of lettowianthine across these related plant species provides insights into the evolutionary development of secondary metabolite pathways within the Annonaceae family. The compound's presence can serve as a chemotaxonomic marker, assisting botanists in understanding relationships between these plant species.
Structural Elucidation and Nomenclature
The structure of lettowianthine was determined through comprehensive spectroscopic analysis and comparison with related compounds.
Structural Characterization
Researchers employed various analytical techniques to determine the structure of lettowianthine. The compound is structurally related to other isoquinoline alkaloids, including telisatin A, telisatin B, and 11-methoxy-lettowianthine . These relationships have helped scientists understand the biosynthetic pathways and structural variations within this class of natural products.
Synonyms and Alternative Names
Lettowianthine is known by several synonyms in scientific literature:
| Synonym | Context of Use |
|---|---|
| Lettowianthine | Primary scientific name |
| Annonbraine | Alternative name when isolated from Annona glabra |
| CHEMBL5430188 | Database identifier |
The use of multiple names across different research publications highlights the importance of standardized nomenclature in natural product chemistry .
Synthesis Methods
Several approaches to synthesizing lettowianthine have been developed, providing insights into its chemical behavior and enabling further research into its properties and potential applications.
Total Synthesis Achievements
A notable total synthesis of lettowianthine was reported by Nimgirawath and Udomputtimekakul in 2009, alongside the synthesis of related compounds telisatin A and telisatin B . This work represented a significant advancement in accessing this class of natural products through chemical synthesis.
Synthetic Pathway
The synthetic route to lettowianthine involved a radical cyclization reaction using tributyltin hydride and 1,1′-azobis(cyclohexanecarbonitrile) (ACCN) as key reagents . The synthesis proceeded through several steps, including:
-
Preparation of appropriate precursors
-
Formation of the isoquinoline core structure
-
Radical cyclization to establish the complex polycyclic framework
-
Final transformations to introduce the required functional groups
This synthetic pathway demonstrated the feasibility of producing lettowianthine in the laboratory, opening possibilities for further structural modifications and structure-activity relationship studies .
Comparison with Other Methods
Prior to the development of this efficient synthetic route, other approaches to similar structures had limitations:
| Method | Limitations |
|---|---|
| Pyrolysis of diastereomeric oximes | Limited scalability and convenience |
| Benzyne cycloaddition | Low yield (10%) |
| Acylation of 6a,7-dehydronuciferine | Limited accessibility of starting materials |
The radical cyclization approach overcame many of these limitations, providing a more practical route to lettowianthine and related structures .
Relationship to Tetrahydroisoquinoline Alkaloids
Lettowianthine belongs to the broader family of isoquinoline alkaloids, which includes tetrahydroisoquinoline (THIQ) alkaloids. Understanding this relationship provides context for lettowianthine's place within natural product chemistry.
Classification Within Alkaloid Taxonomy
Isoquinoline alkaloids constitute one of the largest groups of plant alkaloids, with diverse structural features and biological activities. Lettowianthine's complex structure represents an advanced evolutionary development within this class of compounds .
Structural Comparison with Related Alkaloids
Lettowianthine shares structural features with other naturally occurring alkaloids, including:
-
Telisatin A and Telisatin B from Telitoxicum peruvianum
-
11-methoxy-lettowianthine from Lettowianthus stellatus
-
Laurodionine from Phoebe formosana
These compounds form a chemical family characterized by similar polycyclic frameworks with varying substitution patterns and functional groups . The structural similarities and differences provide insights into structure-activity relationships and biosynthetic pathways in plants.
Recent Research and Future Directions
Current research on lettowianthine appears limited based on available search results, suggesting opportunities for further investigation across multiple disciplines.
Analytical Approaches
Modern analytical techniques, including mass spectrometry and advanced spectroscopic methods, could provide more detailed structural information and enable better characterization of lettowianthine in plant materials . The combination of these techniques with computational modeling could enhance understanding of the compound's three-dimensional structure and reactivity.
Synthetic Chemistry Opportunities
The successful total synthesis of lettowianthine opens avenues for developing more efficient synthetic routes and creating structural analogues to explore structure-activity relationships . These efforts could generate compounds with enhanced properties or novel biological activities.
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